

An In-depth Technical Guide on the Actinopyrone C Producing Organism Streptomyces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Actinopyrone C*

Cat. No.: *B011521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinopyrone C, a polyketide metabolite produced by select species of the genus *Streptomyces*, has garnered interest for its diverse biological activities, including coronary vasodilating, antimicrobial, and cytotoxic properties. This document provides a comprehensive technical overview of **Actinopyrone C**, its primary producing organism *Streptomyces pactum*, and other identified *Streptomyces* strains. It details the biosynthetic pathway, outlines protocols for fermentation, extraction, and purification, and discusses the regulatory mechanisms that may govern its production. This guide is intended to serve as a foundational resource for researchers engaged in the discovery, development, and optimization of **Actinopyrone C** and related compounds.

Introduction to Actinopyrone C and Producing Organisms

Actinopyrones A, B, and C were first identified as novel physiologically active substances produced by a strain of *Streptomyces*.^[1] These compounds exhibit coronary vasodilating activities and weak antimicrobial effects against certain Gram-positive bacteria and dermatophytes.^[1] **Actinopyrone C** is structurally a sesquiterpenoid.^[2] The producing organisms are primarily strains of *Streptomyces pactum*, though other *Streptomyces* species,

including some isolated from deep-sea hydrothermal vents and marine sediments, have also been found to produce actinopyrones.[\[3\]](#)[\[4\]](#)[\[5\]](#)

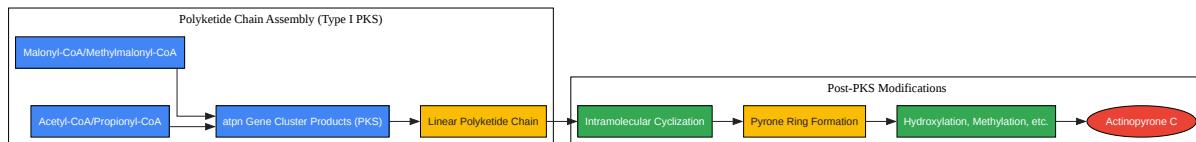
Chemical and Physical Properties of Actinopyrone C

A summary of the key chemical and physical properties of **Actinopyrone C** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₈ O ₄	[2]
Molecular Weight	414.6 g/mol	[2]
IUPAC Name	5-ethyl-2- [(2E,5E,7E,9R,10S,11Z)-10- hydroxy-3,7,9,11- tetramethyltrideca-2,5,7,11- tetraenyl]-6-methoxy-3- methylpyran-4-one	[2]
Class	Sesquiterpenoid	[2]

Table 1: Chemical and Physical Properties of **Actinopyrone C**.

Biological Activity of Actinopyriones


Actinopyriones have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug development. A summary of reported activities is provided in Table 2.

Biological Activity	Compound(s)	Target(s)/Effect	Reference(s)
Coronary Vasodilation	Actinopyriones A, B, C	-	[1]
Weak Antimicrobial	Actinopyriones A, B, C	Gram-positive bacteria, dermatophytes	[1]
Cytotoxicity	PM050511 (an actinopyrone analogue)	Six human cancer cell lines (IC_{50} : 0.26–2.22 μM)	[6]
Downregulation of GRP78	Actinopyrone D	Inhibits GRP78 protein expression, induces cell death under ER stress	[7]
Antitumor	PM050511, PM060431	Strong cytotoxicity against three human tumor cell lines (submicromolar GI_{50})	[8]
Inhibition of Mitogenic Signaling	PM050463	Inhibitor of EGFR-MAPK-AP1-mediated signaling (subnanomolar activity)	[8]

Table 2: Summary of the Biological Activities of Actinopyriones.

Biosynthesis of Actinopyrone C

The biosynthesis of actinopyriones is attributed to a Type I polyketide synthase (PKS) gene cluster. In *Streptomyces* sp. SCSIO ZS0520, the biosynthetic gene cluster responsible for actinopyrone production has been designated as atpn.[\[5\]](#) A proposed biosynthetic pathway for actinopyriones involves the assembly of a polyketide chain followed by cyclization and subsequent tailoring reactions.

[Click to download full resolution via product page](#)

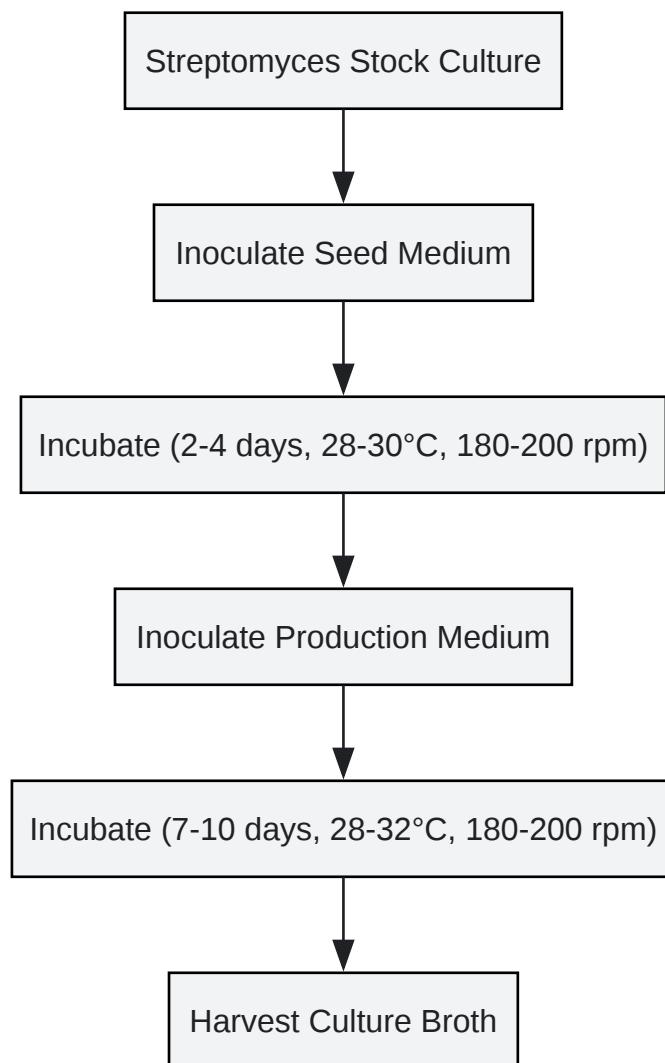
Caption: Proposed biosynthetic pathway for **Actinopyrone C**.

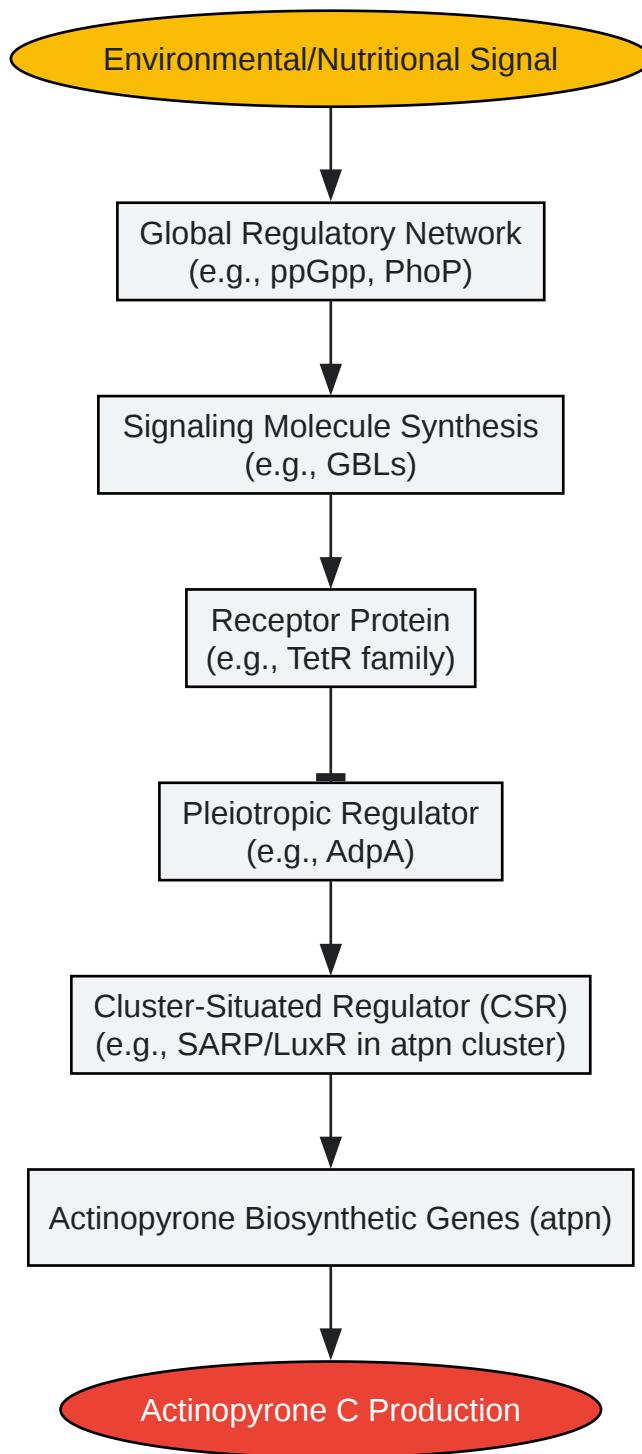
Experimental Protocols

This section provides detailed methodologies for the cultivation of *Streptomyces*, and the extraction, purification, and analysis of **Actinopyrone C**. These protocols are based on established methods for *Streptomyces* secondary metabolite production.

Fermentation of *Streptomyces* for **Actinopyrone C** Production

Objective: To cultivate *Streptomyces* species under conditions optimized for the production of **Actinopyrone C**.


Materials:


- *Streptomyces pactum* or other producing strain
- Seed culture medium (e.g., Tryptic Soy Broth)
- Production medium (e.g., Starch Casein Broth or a modified RA medium)[5][9]
- Erlenmeyer flasks (baffled)
- Shaking incubator

- Spectrophotometer

Procedure:

- Inoculum Preparation:
 - Aseptically transfer a loopful of *Streptomyces* spores or mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.
 - Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 2-4 days, or until sufficient growth is achieved.^[9]
- Production Culture:
 - Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 5-10% (v/v) of the seed culture.
 - Incubate the production culture at 28-30°C on a rotary shaker at 180-200 rpm for 7-10 days.^[9] Optimal production of a related compound, pactamycin, by *S. pactum* was achieved at 32°C.^{[10][11]}
 - Monitor the fermentation broth periodically for pH, cell growth (optical density or dry cell weight), and **Actinopyrone C** production (via HPLC analysis of small samples).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with *Rhabditis* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From *Streptomyces* sp. 135 [frontiersin.org]
- 8. Discovery of C-Glycosylpyranonaphthoquinones in *Streptomyces* sp. MBT76 by a Combined NMR-Based Metabolomics and Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of actinomycins from *Streptomyces* strain M7 active against methicillin resistant *Staphylococcus aureus* and vancomycin resistant *Enterococcus* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pactamycin Production by *Streptomyces pactum* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pactamycin production by *Streptomyces pactum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Actinopyrone C Producing Organism Streptomyces]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011521#actinopyrone-c-producing-organism-streptomyces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com